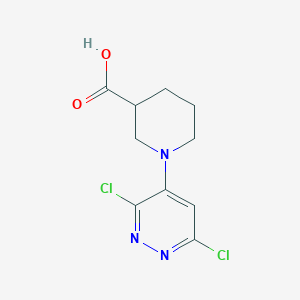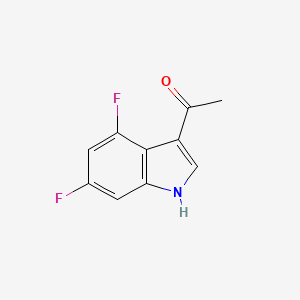
3-Acetyl-4,6-difluoroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4,6-difluoroindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4,6-difluoroindole can be achieved through various methods. One efficient method involves the regioselective 3-acylation of indoles with anhydrides promoted by boron trifluoride etherate under mild conditions . This method provides a high-yielding and scalable procedure for the preparation of 3-acylindoles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron trifluoride etherate as a catalyst is common in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4,6-difluoroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives .
Scientific Research Applications
3-Acetyl-4,6-difluoroindole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-4,6-difluoroindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Acetylindole: Similar in structure but lacks the difluoro groups, resulting in different chemical properties and biological activities.
4,6-Difluoroindole:
Uniqueness
3-Acetyl-4,6-difluoroindole is unique due to the presence of both acetyl and difluoro groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
1-(4,6-difluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7F2NO/c1-5(14)7-4-13-9-3-6(11)2-8(12)10(7)9/h2-4,13H,1H3 |
InChI Key |
REWLKCNOHOKDKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


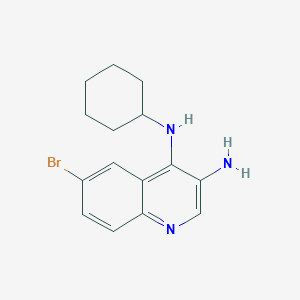
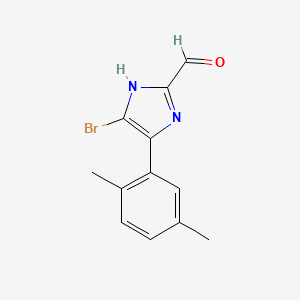
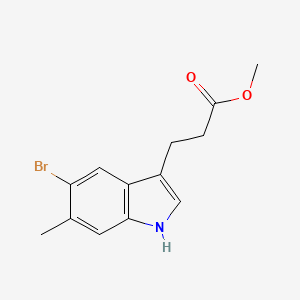
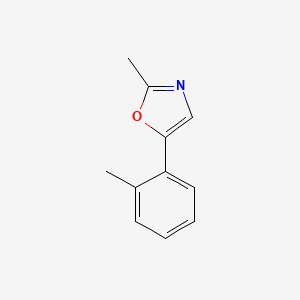
![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
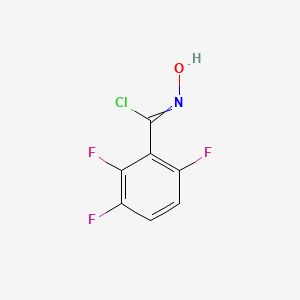
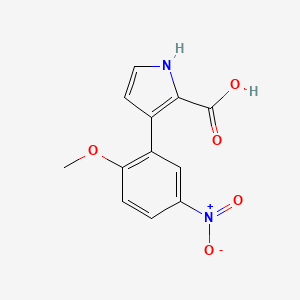
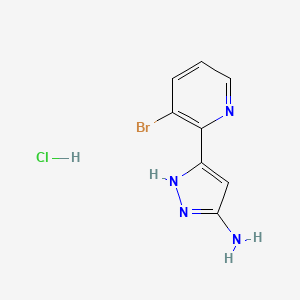
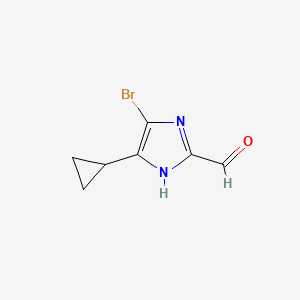
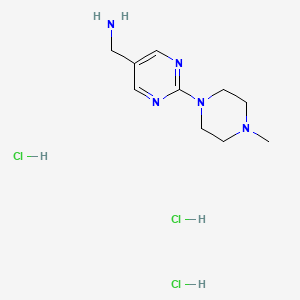
![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
